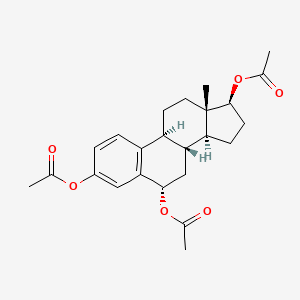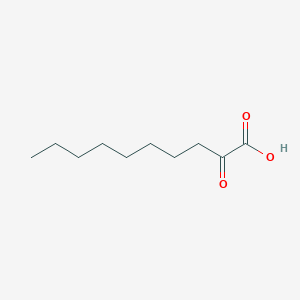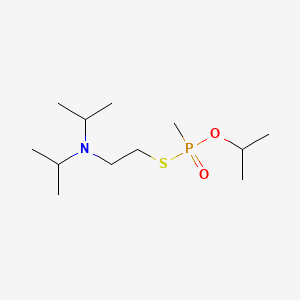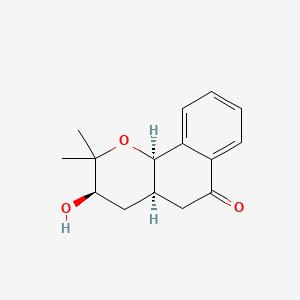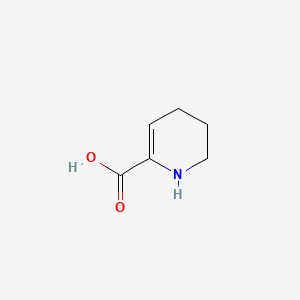
1,4,5,6-Tetrahydropyridine-2-carboxylic acid
Übersicht
Beschreibung
1,4,5,6-Tetrahydropyridine-2-carboxylic acid is a chemical compound that falls under the category of tetrahydropyridines (THPs) . THPs are a type of heterocyclic compound that have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents .
Synthesis Analysis
The synthesis of 1,4,5,6-Tetrahydropyridine derivatives often involves multicomponent reactions . For instance, a method has been developed for the synthesis of 3-carbethoxy-2-methyl-6-(oxo-alkylidene)-1,4,5,6-tetrahydropyridines by reaction of trans-3-chloro-1,3-alkadien-5-ones with ethyl aminocrotonate .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
1,4,5,6-Tetrahydropyridine-2-carboxylic acid derivatives are explored in various synthetic pathways due to their biological activities. Kim et al. (2016) discussed the synthesis of tetrahydropyridine-3-carboxylic acid derivatives, highlighting their interesting biological activities. These derivatives are synthesized through phosphine-catalyzed ring-forming reactions and other chemical transformations. This research underscores the compound's significance in creating biologically active molecules (Kim, Kim, Moon, & Kim, 2016).
Crystal Structure Analysis
In 2011, Sambyal et al. conducted a study on the crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, a related compound. This research provides insights into the structural aspects of such compounds, which is crucial for understanding their reactivity and potential applications in various fields (Sambyal, Bamezai, Razdan, & Gupta, 2011).
Electrochemical Oxidation Studies
Research by Baumane et al. (2003) on the electrochemical oxidation of nitriles of 1,4,5,6-tetrahydropyridine-3-carboxylic acids revealed that these derivatives are readily oxidized to 1,4-dihydropyridines. This study is significant for understanding the electrochemical properties of these compounds, which can be relevant in fields like materials science or electrochemistry (Baumane, Krauze, Chernova, Sīle, Duburs, & Stradiņš, 2003).
Photoluminescence and Catalytic Properties
Wang et al. (2016) explored the use of a rigid and planar tetracarboxylic acid, incorporating a triazole group, in constructing coordination polymers. They found improved catalytic activity for the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives, highlighting potential applications in catalysis and photoluminescence (Wang, Huang, Han, Shao, Hou, & Fan, 2016).
High-Throughput Synthesis
Rodríguez et al. (2011) developed an efficient high-throughput synthesis of 4-aryl substituted 1,4,5,6-tetrahydro-2-methyl-6thioxopyridine-3-carboxylates, demonstrating the compound's scalability and potential for large-scale applications (Rodríguez, Coro, Lam, Salfrán, Rodríguez-Salarichs, Suárez, Albericio, & Martín, 2011).
Antihypertensive and Anti-Ulcer Activities
Research into the biological activities of tetrahydropyridine derivatives, such as those conducted by Rana et al. (2004, 2011), has shown potential in the development of compounds with antihypertensive and anti-ulcer activities. These studies contribute to the understanding of the therapeutic potential of these compounds (Rana, Kaur, Kumar, 2004), (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydropyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h3,7H,1-2,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHALQNMKJVYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50244270 | |
| Record name | delta(2)-Piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,6-Tetrahydropyridine-2-carboxylic acid | |
CAS RN |
99839-26-6 | |
| Record name | 1,4,5,6-Tetrahydro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta(2)-Piperidine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099839266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | delta(2)-Piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



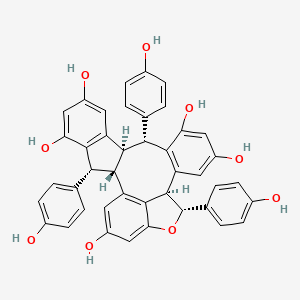
![(1R)-3-(3-Butenyl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,4]diazocin-8-one](/img/structure/B1217194.png)
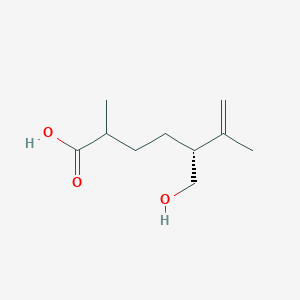
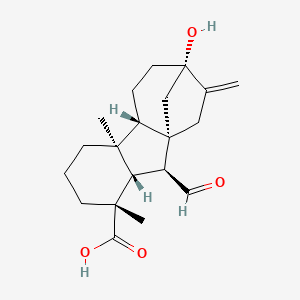
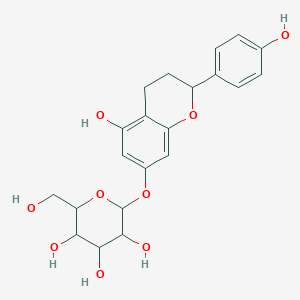
![(4-methylphenyl)(2-sulfanylidene[1,2,4]triazolo[5,1-b][1,3]benzothiazol-1(2H)-yl)methanone](/img/structure/B1217199.png)
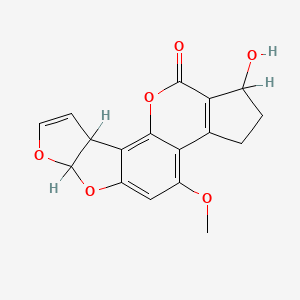
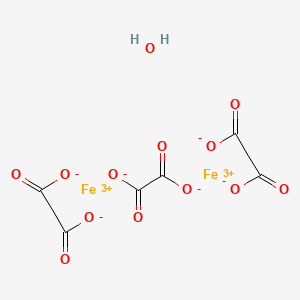
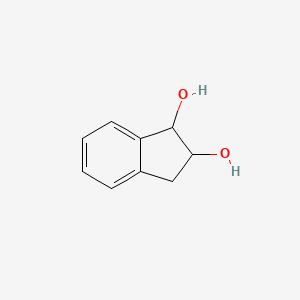
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B1217204.png)
